molecular formula C8H5NO2S B1296969 Benzothiazole-2-carboxylic acid CAS No. 3622-04-6

Benzothiazole-2-carboxylic acid

Cat. No.: B1296969
CAS No.: 3622-04-6
M. Wt: 179.2 g/mol
InChI Key: UUVDQMYRPUHXPB-UHFFFAOYSA-N
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Description

Benzothiazole-2-carboxylic acid is an aromatic heterocyclic compound with the chemical formula C8H5NO2S. It is a derivative of benzothiazole, which consists of a benzene ring fused to a thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Biochemical Analysis

Biochemical Properties

1,3-Benzothiazole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes. It interacts with several enzymes, including dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB). These interactions are primarily inhibitory, leading to the suppression of enzyme activity and subsequent biochemical pathways . Additionally, 1,3-Benzothiazole-2-carboxylic acid has been shown to interact with peptide deformylase, aldose reductase, and dihydrofolate reductase, further highlighting its broad spectrum of biochemical interactions .

Cellular Effects

1,3-Benzothiazole-2-carboxylic acid exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in inflammatory responses and metabolic pathways . Moreover, 1,3-Benzothiazole-2-carboxylic acid can alter cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of 1,3-Benzothiazole-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, thereby inhibiting their activity. For example, it inhibits dihydroorotase by binding to its active site, preventing the enzyme from catalyzing its substrate . Additionally, 1,3-Benzothiazole-2-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Benzothiazole-2-carboxylic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that 1,3-Benzothiazole-2-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 1,3-Benzothiazole-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, 1,3-Benzothiazole-2-carboxylic acid can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not enhance its biological activity .

Metabolic Pathways

1,3-Benzothiazole-2-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can inhibit enzymes such as dihydroorotase and aldose reductase, affecting the metabolic flux and levels of metabolites in these pathways . Additionally, this compound can influence the metabolism of nucleotides and carbohydrates by modulating the activity of key enzymes .

Transport and Distribution

Within cells and tissues, 1,3-Benzothiazole-2-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues . The transport and distribution of 1,3-Benzothiazole-2-carboxylic acid are crucial for its biological activity, as they determine the compound’s availability and concentration at the site of action .

Subcellular Localization

The subcellular localization of 1,3-Benzothiazole-2-carboxylic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects . For example, 1,3-Benzothiazole-2-carboxylic acid may localize to the nucleus to modulate gene expression or to the cytoplasm to inhibit metabolic enzymes . The subcellular localization of this compound is essential for its function and efficacy in biochemical reactions and cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVDQMYRPUHXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342850
Record name 1,3-Benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3622-04-6
Record name 1,3-Benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzothiazole-2-carboxylic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A precooled (-78° C.) solution of 7.7 ml (19.2 mmol) of n-butyllithium in 50 ml of dry tetrahydrofuran was treated dropwise with 2.0 ml (18.3 mmol) of benzothiazole. After the addition was complete, the solution was poured into a mixture of excess dry ice in 100 ml of tetrahydrofuran. After being allowed to warm, the resulting solution was treated with water, washed with ether, acidified with HCl, and filtered to give a yellow solid. Digestion with boiling ether followed by filtration gave 1.55 g (47%) of the desired compound as a nearly white solid.
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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